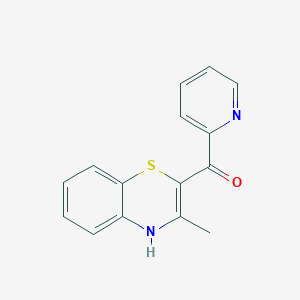
1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene is an organic compound characterized by its conjugated diene structure. This compound consists of a hepta-3,4-diene backbone with two benzene rings attached at the 1 and 1’ positions. The conjugated system of double bonds in the diene and the aromatic rings contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene can be synthesized through various organic reactions. One common method involves the coupling of benzyl halides with conjugated dienes under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: Benzyl halides and conjugated dienes.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or other suitable organic solvents.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene and aromatic rings. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of its conjugated system. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(But-3-en-1-yne-1,4-diyl)dibenzene: Similar structure but with a different conjugated system.
1,1’-(Hexa-2,4-diene-1,3-diyl)dibenzene: Another conjugated diene with a different carbon chain length.
1,1’-(Octa-3,5-diene-1,3-diyl)dibenzene: Longer carbon chain with conjugated double bonds.
Uniqueness
1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. The presence of two benzene rings further enhances its aromatic character and potential for various chemical transformations.
Propiedades
Número CAS |
93269-66-0 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-3-12-19(18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h3-11,13-14H,2,15-16H2,1H3 |
Clave InChI |
RIOPWEPKDPUJRH-UHFFFAOYSA-N |
SMILES canónico |
CCC=C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)

![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)

![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)


![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)

![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
